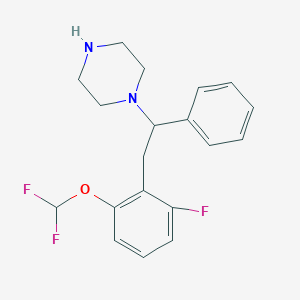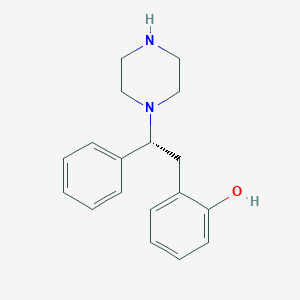
1-(2-(2-(Difluoromethoxy)-6-fluorophenyl)-1-phenylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-(Difluoromethoxy)-6-fluorophenyl)-1-phenylethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also features a difluoromethoxy group, a fluorophenyl group, and a phenylethyl group, making it a highly substituted piperazine derivative. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(difluoromethoxy)-6-fluorophenyl)-1-phenylethyl)piperazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intermolecular cyclization of ethylenediamine with mono- and diethanolamine in the presence of a catalyst can produce piperazine derivatives with high selectivity . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-(Difluoromethoxy)-6-fluorophenyl)-1-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2-(2-(Difluoromethoxy)-6-fluorophenyl)-1-phenylethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-(2-(difluoromethoxy)-6-fluorophenyl)-1-phenylethyl)piperazine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Fluphenazine: A phenothiazine derivative used in the treatment of psychotic disorders.
Uniqueness: 1-(2-(2-(Difluoromethoxy)-6-fluorophenyl)-1-phenylethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other piperazine derivatives, it features a difluoromethoxy group and a fluorophenyl group, which contribute to its enhanced stability and biological activity.
References
Properties
Molecular Formula |
C19H21F3N2O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-[2-[2-(difluoromethoxy)-6-fluorophenyl]-1-phenylethyl]piperazine |
InChI |
InChI=1S/C19H21F3N2O/c20-16-7-4-8-18(25-19(21)22)15(16)13-17(14-5-2-1-3-6-14)24-11-9-23-10-12-24/h1-8,17,19,23H,9-13H2 |
InChI Key |
FNRNKAMBXVROAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(CC2=C(C=CC=C2F)OC(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-4-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B10790833.png)


![1-(4-Fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10790866.png)
![N-Ethyl-N-methyl-3-[3-(phenylsulfonyl)-1H-indol-4-yl]propan-1-amine](/img/structure/B10790889.png)
![2-[(4R,5S,7R,25R,26R,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790897.png)








